molecular formula C7H6N2O3 B3381492 5-carbamoylpyridine-2-carboxylic Acid CAS No. 24242-18-0

5-carbamoylpyridine-2-carboxylic Acid

Cat. No.: B3381492
CAS No.: 24242-18-0
M. Wt: 166.13 g/mol
InChI Key: KGBSMDOELQXOBN-UHFFFAOYSA-N
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Description

5-carbamoylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a carbamoyl group (-CONH2) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-carbamoylpyridine-2-carboxylic acid can be achieved through several methods:

    Hydrolysis of Nitriles: One common method involves the hydrolysis of 5-cyanopyridine-2-carboxylic acid under acidic or basic conditions to yield this compound.

    Oxidation of Amines: Another method involves the oxidation of 5-aminopyridine-2-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrolysis of nitriles or oxidation of amines using continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

5-carbamoylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Pyridine derivatives with oxidized functional groups

    Reduction: Aminopyridine derivatives

    Substitution: Halogenated or nitrated pyridine derivatives

Scientific Research Applications

5-carbamoylpyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-carbamoylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Lacks the carbamoyl group at the 5-position.

    5-aminopyridine-2-carboxylic acid: Contains an amino group instead of a carbamoyl group at the 5-position.

    5-cyanopyridine-2-carboxylic acid: Contains a cyano group instead of a carbamoyl group at the 5-position.

Uniqueness

5-carbamoylpyridine-2-carboxylic acid is unique due to the presence of both a carbamoyl group and a carboxylic acid group on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-carbamoylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6(10)4-1-2-5(7(11)12)9-3-4/h1-3H,(H2,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBSMDOELQXOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259904
Record name 5-(Aminocarbonyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24242-18-0
Record name 5-(Aminocarbonyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24242-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminocarbonyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-carbamoylpyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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